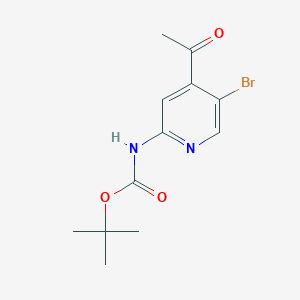
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate is a chemical compound with the molecular formula C12H15BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound The tert-butyl group in its structure provides steric hindrance, which can influence the compound’s reactivity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate typically involves multiple steps. One common method starts with the bromination of pyridine derivatives. The brominated pyridine is then subjected to acetylation to introduce the acetyl group. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable base, such as triethylamine, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Hydrolysis: Products include amines and carbon dioxide
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism of action of tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways can vary depending on the specific application and target organism. In antifungal applications, it may inhibit ergosterol synthesis, a crucial component of fungal cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (5-bromopyridin-2-yl)carbamate
- Tert-butyl (4-bromopyridin-2-yl)carbamate
Uniqueness
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate is unique due to the presence of both the acetyl and bromine groups, which provide distinct reactivity patterns compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H15BrN2O3 |
|---|---|
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
tert-butyl N-(4-acetyl-5-bromopyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H15BrN2O3/c1-7(16)8-5-10(14-6-9(8)13)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,15,17) |
InChI-Schlüssel |
NYFTUKMIBSZSHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC=C1Br)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















